molecular formula C8H7BrO3 B6599445 5-Bromo-6-methoxybenzo[d][1,3]dioxole CAS No. 10022-35-2

5-Bromo-6-methoxybenzo[d][1,3]dioxole

Cat. No.: B6599445
CAS No.: 10022-35-2
M. Wt: 231.04 g/mol
InChI Key: NYSXBFLEQUHZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxybenzo[d][1,3]dioxole (C₈H₇BrO₃) is a brominated methoxy-substituted benzodioxole derivative. The benzodioxole scaffold, characterized by a fused benzene ring with two oxygen atoms forming a 1,3-dioxole ring, is a privileged structure in medicinal chemistry and materials science due to its electronic and steric properties . Its molecular weight is 229.96 g/mol, with a monoisotopic mass of 229.95786 Da .

Properties

IUPAC Name

5-bromo-6-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSXBFLEQUHZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxybenzo[d][1,3]dioxole typically involves the bromination of 6-methoxybenzo[d][1,3]dioxole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxybenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-substituted-6-methoxybenzo[d][1,3]dioxole derivatives.

    Oxidation: Formation of 5-bromo-6-formylbenzo[d][1,3]dioxole or 5-bromo-6-carboxybenzo[d][1,3]dioxole.

    Reduction: Formation of 6-methoxybenzo[d][1,3]dioxole.

Scientific Research Applications

5-Bromo-6-methoxybenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxybenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-6-nitro-1,3-benzodioxole (CAS 7748-58-5)

  • Structure: Replaces the methoxy group with a nitro (-NO₂) substituent.
  • Properties: Molecular weight: 246.01 g/mol . LogP (XLogP3): 2.3, indicating higher lipophilicity compared to the methoxy analog.
  • Applications : Acts as a precursor for amine derivatives via nitro group reduction.

6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid (CAS 7168-93-6)

  • Structure : Substitutes bromine with a carboxylic acid (-COOH) group.
  • Properties :
    • Molecular weight: 212.13 g/mol .
    • Solubility: Increased hydrophilicity due to the carboxylic acid group.
  • Applications : Used in peptide coupling or as a building block for drug candidates targeting enzymes like cyclooxygenases.

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole (CAS 1551078-87-5)

  • Structure : Features a bromoethyl (-CH₂Br) and nitro group.
  • Properties :
    • Molecular weight: 304.05 g/mol .
    • Reactivity: The bromoethyl side chain enables alkylation or elimination reactions.
  • Applications: Potential intermediate in polymer chemistry or agrochemical synthesis.

Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 823225-66-7)

  • Structure : Contains a methyl ester (-COOCH₃) at the 4-position.
  • Properties :
    • Molecular weight: 273.08 g/mol .
    • Stability: The ester group offers hydrolytic stability compared to carboxylic acids.
  • Applications : Used in Suzuki-Miyaura couplings for biaryl synthesis.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Applications
5-Bromo-6-methoxybenzo[d][1,3]dioxole C₈H₇BrO₃ 229.96 Br (5-), OMe (6-) ~1.8* Cross-coupling, drug synthesis
5-Bromo-6-nitro-1,3-benzodioxole C₇H₄BrNO₄ 246.01 Br (5-), NO₂ (6-) 2.3 Amine precursor
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid C₉H₈O₅ 212.13 OMe (6-), COOH (5-) ~1.2 Enzyme inhibitor synthesis
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole C₉H₈BrNO₄ 304.05 BrCH₂ (5-), NO₂ (6-) ~2.7 Polymer intermediates
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate C₁₀H₉BrO₄ 273.08 Br (6-), COOCH₃ (4-) ~2.1 Biaryl coupling reactions

*Estimated based on analog data.

Biological Activity

5-Bromo-6-methoxybenzo[d][1,3]dioxole is a synthetic organic compound notable for its unique structure, which combines a benzodioxole core with both bromine and methoxy substituents. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of 5-Bromo-6-methoxybenzo[d][1,3]dioxole, supported by research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : Approximately 201.02 g/mol
  • Structure : The compound features a bromine atom at the 5-position and a methoxy group at the 6-position on the benzo[d][1,3]dioxole ring, contributing to its unique reactivity and biological properties.

The biological activity of 5-Bromo-6-methoxybenzo[d][1,3]dioxole is believed to stem from its ability to interact with various molecular targets within biological systems. The compound may inhibit enzyme activity by binding to active sites or modulating receptor interactions, thereby influencing specific biochemical pathways. For instance, it has been suggested that such compounds can exhibit antimicrobial properties by disrupting bacterial cell functions or inhibiting growth through enzymatic interference.

Antimicrobial Activity

Research indicates that compounds structurally similar to 5-Bromo-6-methoxybenzo[d][1,3]dioxole exhibit significant antimicrobial properties. A study highlighted the potential of related compounds as effective agents against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
5-Bromo-6-methoxybenzo[d][1,3]dioxole (analog)MRSA16
Other halogenated derivativesVarious bacteria< 12.5

Anticancer Properties

The anticancer potential of 5-Bromo-6-methoxybenzo[d][1,3]dioxole has also been explored in preliminary studies. Its structural characteristics may allow it to interfere with cancer cell proliferation and induce apoptosis. Specific mechanisms may involve the modulation of signaling pathways associated with cell survival and death .

Case Studies

  • Antimicrobial Screening :
    In a systematic screening of various halogenated benzo[d][1,3]dioxoles, researchers found that certain derivatives exhibited potent activity against resistant bacterial strains. The presence of halogens was crucial for enhancing bioactivity, indicating that the bromine substitution in 5-Bromo-6-methoxybenzo[d][1,3]dioxole could be a key factor in its efficacy .
  • Cytotoxicity Assessment :
    A cytotoxicity study evaluated the effects of 5-Bromo-6-methoxybenzo[d][1,3]dioxole on human embryonic kidney cells (HEK293). Results indicated that while some related compounds showed cytotoxic effects at higher concentrations, 5-Bromo-6-methoxybenzo[d][1,3]dioxole demonstrated lower toxicity profiles compared to its analogs .

Comparative Analysis

To better understand the uniqueness of 5-Bromo-6-methoxybenzo[d][1,3]dioxole, it is beneficial to compare it with similar compounds:

Compound NameStructureNotable Activity
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinoneSimilar halogenationAntimicrobial
6-Bromo-4-methoxybenzo[d][1,3]dioxoleIsomeric structureModerate cytotoxicity

The specific substitution pattern in 5-Bromo-6-methoxybenzo[d][1,3]dioxole enhances its reactivity compared to other similar compounds. The combination of bromine and methoxy groups contributes to its distinctive biological profile and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.